2,4-Furandimethanol

Vue d'ensemble

Description

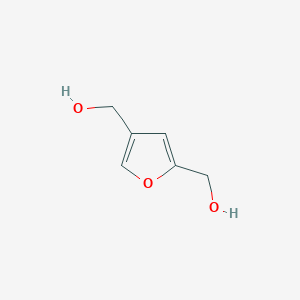

2,4-Furandimethanol is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 2 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Furandimethanol can be synthesized through several methods. One common approach involves the reduction of 2,4-diformylfuran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic hydrogenation of 2,4-diformylfuran. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve high yields and selectivity.

Analyse Des Réactions Chimiques

Oxidation Reactions

2,4-FDM undergoes oxidation to form high-value intermediates:

-

Furan-2,4-dicarbaldehyde : Produced via dehydrogenation using alcohol oxidases or metal catalysts .

-

2,4-Furandicarboxylic acid (2,4-FDCA) : Achieved through sequential oxidation with dehydrogenases (e.g., HmfH) or peroxygenases, yielding up to 98% selectivity under mild conditions .

Enzymatic pathways in recombinant E. coli enable direct conversion of 2,4-FDM to 2,4-FDCA, a precursor for liquid crystals and polymers .

Esterification and Etherification

The diol’s hydroxymethyl groups react with acylating agents:

Acetylation

| Reactants | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | 120°C, 3 h | 2,4-FDM diacetate (BHMFD) | 89 | |

| Furfuryl acetate | 100°C, paraformaldehyde | 2,4-FDM monoacetate (BHMFM) | 63 |

Etherification

Reaction with alkyl halides or epoxides produces ethers like 2,4-bis(methoxymethyl)furan, used as bio-based solvents .

Polymerization

2,4-FDM serves as a monomer for polyesters and polyurethanes:

| Co-monomer | Catalyst | Conditions | Polymer Properties | Source |

|---|---|---|---|---|

| Furan dicarboxylates | CALB lipase | 90°C, solvent-free | Mₙ = 8,500 Da, Tₘ = 120°C | |

| Aliphatic diols | Ti(OBu)₄ | 180°C, vacuum | Biodegradable, high Tg |

Enzymatic polymerization with Candida antarctica lipase B (CALB) achieves high molecular weight polyesters (Đ = 1.8) .

Dehydration and Condensation

Under acidic conditions, 2,4-FDM dehydrates to form:

-

2,4-Dimethylfuran (DMF) : Using FeCl₂/MgCl₂ at 220°C (81% yield) .

-

Condensed furanics : Solvent-free systems yield oligomers for hydrodeoxygenation to biofuels .

Alkoxylation and Glycidylation

Reaction with ethylene oxide or propylene oxide produces alkoxylated derivatives for surfactants. Glycidyl ethers exhibit epoxy reactivity, useful in resins .

Kinetic and Mechanistic Insights

Applications De Recherche Scientifique

2.1. Polymer Production

2,4-FDM serves as a valuable monomer in the synthesis of biobased polyesters and polyurethanes. Its incorporation into polymer matrices enhances thermal stability and mechanical properties compared to traditional petroleum-based polymers. Notable studies have demonstrated its use in:

- Biobased Polyesters : 2,4-FDM can be polymerized with dicarboxylic acids to form polyesters that are biodegradable and have applications in packaging and textiles .

- Polyurethanes : The compound can react with isocyanates to produce polyurethane foams with improved performance characteristics, making them suitable for insulation and cushioning materials .

2.2. Biofuel Production

As a potential biofuel precursor, 2,4-FDM can be converted into higher-value fuels through various chemical transformations. Its derivatives are being explored for:

- Hydrogenolysis : The conversion of 2,4-FDM into liquid fuels such as dimethylfuran (DMF), which is recognized for its high energy density and favorable combustion properties .

- Liquid Crystal Materials : The structural properties of 2,4-FDCA (derived from 2,4-FDM) make it suitable for the synthesis of liquid crystal materials used in displays and other electronic devices .

2.3. Pharmaceutical Applications

The synthesis of pharmaceutical compounds using 2,4-FDM as a precursor has been investigated due to its functional groups that allow for further chemical modifications:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Research indicates that derivatives of 2,4-FDM can be transformed into intermediates for APIs used in treating various conditions .

3.1. Enzymatic Synthesis of Polyesters

A study by Deng et al. (2020) demonstrated the enzymatic synthesis of polyesters using 2,4-FDM as a diol component. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to conventional polyesters .

3.2. Catalytic Conversion to Fuels

Recent advancements in catalytic systems have shown that 2,4-FDM can be selectively reduced to produce fuels with high octane numbers. For instance, a study highlighted the efficient conversion of 2,4-FDM to DMF using hydrogenation techniques under optimized conditions .

Comparative Data Table

Mécanisme D'action

The mechanism by which 2,4-Furandimethanol exerts its effects involves its ability to undergo various chemical transformations. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. The furan ring provides stability and reactivity, allowing for the formation of diverse products.

Comparaison Avec Des Composés Similaires

2,4-Furandimethanol can be compared with other similar compounds such as:

2,5-Furandimethanol: Similar structure but with hydroxymethyl groups at the 2 and 5 positions.

2,4-Furandicarboxylic acid: An oxidized form of this compound.

2,4-Diformylfuran: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Activité Biologique

2,4-Furandimethanol (FDM) is a furan-based compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, properties, and potential applications.

Chemical Structure and Synthesis

This compound is derived from 5-hydroxymethylfurfural (HMF), which is a platform compound obtained from biomass. The synthesis of FDM typically involves the selective reduction of HMF through catalytic hydrogenation. Recent studies have reported high yields of FDM using various catalysts under optimized conditions. For instance, a cobalt-based catalyst demonstrated a yield of 95% in methanol at 70 °C with 15 bar of hydrogen pressure .

Biological Properties

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases. Studies have shown that FDM can scavenge free radicals effectively, making it a potential candidate for therapeutic applications .

Antimicrobial Activity

Preliminary investigations suggest that FDM possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis .

Case Studies

-

Antioxidant Efficacy

A study evaluated the antioxidant capacity of FDM using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that FDM exhibited a dose-dependent scavenging effect, comparable to established antioxidants such as ascorbic acid . -

Antimicrobial Testing

In another study, FDM was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 200 µg/mL for both bacterial strains, indicating promising antimicrobial activity .

Applications in Material Science

This compound is also being explored for its potential in creating biopolymers. Research has shown that it can be copolymerized with various diols to form biodegradable polyesters. These materials exhibit favorable mechanical properties and thermal stability, making them suitable for packaging and biomedical applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[4-(hydroxymethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGMKJJFLRJMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608441 | |

| Record name | (Furan-2,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294857-29-7 | |

| Record name | (Furan-2,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.